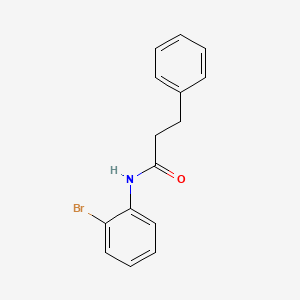

N-(2-bromophenyl)-3-phenylpropanamide

Descripción

Structural Characterization

Molecular Formula and Weight Analysis

N-(2-Bromophenyl)-3-phenylpropanamide has the molecular formula C₁₅H₁₄BrNO , derived from its structural components: a 2-bromophenyl group, a propanamide chain, and an amide linkage. The molecular weight is calculated as 304.18 g/mol , consistent with its atomic composition.

| Component | Contribution to Formula |

|---|---|

| 2-Bromophenyl group | C₆H₄Br |

| Propanamide chain | C₃H₅NO |

Key Features :

- Bromine substitution at the ortho position of the phenyl ring.

- Amide bond between the propanamide chain and the aromatic system.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR provides critical insights into the compound’s electronic and spatial environment:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (2-bromophenyl) | 7.4–7.6 | dd, t, m | 4H |

| Amide NH | 7.8–8.2 | broad singlet | 1H |

| Propanamide CH₂ groups | 2.4–3.0 | triplet, quartet | 4H (2 groups) |

| Terminal methyl (propanamide) | 1.0–1.5 | triplet | 3H |

Key Observations :

- Desymmetrization of aromatic protons due to bromine’s electron-withdrawing effects.

- Broad amide NH signal indicative of hydrogen bonding or restricted rotation.

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy confirms the presence of critical functional groups:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3200–3400 | N–H (amide) stretch | Strong |

| 1650–1680 | C=O (amide) stretch | Strong |

| 1450–1600 | C=C (aromatic ring) stretch | Medium |

| 550–650 | C–Br vibrational modes | Weak |

Functional Group Validation :

- Amide I and II bands (C=O and N–H) dominate the mid-infrared region.

- Aromatic C–H out-of-plane bends appear near 750 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) Mass Spectrometry reveals diagnostic fragmentation:

| m/z | Fragmentation Pathway | Relative Intensity (%) |

|---|---|---|

| 304 | [M]⁺ (molecular ion) | 28 |

| 303 | [M – ¹⁷⁷Br]⁺ (loss of bromine) | 27 |

| 105 | [C₆H₅NH₂]⁺ (aniline fragment) | 100 |

Key Fragments :

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, analogous brominated amides exhibit:

- Planar amide geometry due to resonance stabilization.

- Ortho-bromine-induced steric strain , favoring coplanar aromatic rings.

- Hydrogen bonding between amide NH and adjacent carbonyl groups.

Predicted Conformations :

- Extended propanamide chain (all-trans configuration).

- Twisted amide linkage to minimize steric clashes with bromine.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) and Molecular Mechanics (MM) provide insights into electronic and conformational properties:

| Method | Key Findings |

|---|---|

| DFT (B3LYP/6-31G*) | HOMO/LUMO energies influenced by bromine’s electronegativity. |

| MM2/MM3 Force Fields | Lowest-energy conformation: antiperiplanar amide orientation. |

Electronic Structure :

- Electron-withdrawing bromine lowers HOMO energy, enhancing reactivity.

- Amide resonance stabilizes the molecule, reducing conformational flexibility.

Structure

2D Structure

Propiedades

IUPAC Name |

N-(2-bromophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFFKHBEKDTROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-phenylpropanamide typically involves the reaction of 2-bromoaniline with 3-phenylpropanoic acid or its derivatives. One common method is the acylation of 2-bromoaniline using 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-bromophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Concentrated nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Substitution: Formation of N-(2-azidophenyl)-3-phenylpropanamide or N-(2-thiocyanatophenyl)-3-phenylpropanamide.

Reduction: Formation of N-(2-bromophenyl)-3-phenylpropanamine.

Oxidation: Formation of nitro or sulfonyl derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry: N-(2-bromophenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(2-bromophenyl)-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the amide group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Halogen Effects: The 2-bromophenyl group in the target compound differs from the 3-chlorophenyl in or 3-bromophenyl in . Halogenated aryl groups (Br, Cl) generally enhance lipophilicity and membrane permeability, which could improve bioavailability in analogs like N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide .

Biological Activity :

- Spirocyclic derivatives (e.g., ) exhibit potent anti-coronavirus activity (EC50 = 5.5 μM), attributed to the rigid spiro system enhancing target binding .

- Ohmefentanyl isomers demonstrate extreme stereochemical dependence, with (3R,4S,2'S)-(+)-cis-1b showing 13,100-fold higher analgesic potency than morphine due to optimal mu-opioid receptor interactions .

Physicochemical Properties :

- Solubility trends in analogs (e.g., 0.5C2H5OH and 0.5H2O solubility ratios in ) suggest that polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility, whereas bulky groups (tert-butyl) enhance lipid solubility .

- Melting points of spirocyclic derivatives range from 68°C to 196°C, reflecting crystallinity variations influenced by hydrogen bonding and molecular symmetry .

Actividad Biológica

N-(2-bromophenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₄BrNO and features a 2-bromophenyl group attached to a 3-phenylpropanamide backbone. The presence of the bromine atom is believed to enhance its biological activity by facilitating interactions with various biological targets.

1. Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Studies indicate that the compound shows promising AChE inhibition, which may contribute to increased acetylcholine levels in the brain.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmitter regulation. The inhibition of BChE by this compound could further enhance its therapeutic potential.

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays:

- DPPH Scavenging Assay : This method measures the ability of the compound to neutralize free radicals. Results indicate that the compound exhibits significant scavenging activity, suggesting potential protective effects against oxidative stress.

- Nitric Oxide (NO) Scavenging Assay : This assay assesses the compound's ability to inhibit NO production, which is implicated in inflammatory processes. The results demonstrate notable inhibitory effects, further supporting its antioxidant capabilities.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or proteins within target cells, disrupting their normal function and leading to therapeutic outcomes. For instance, its interaction with cholinergic pathways could explain its cognitive-enhancing properties .

Case Study 1: Alzheimer's Disease Model

In a preclinical study involving an Alzheimer's disease model, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The compound was shown to significantly reduce AChE activity compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antioxidant Efficacy in Inflammation Models

Another study investigated the anti-inflammatory effects of this compound in models of oxidative stress. The results indicated that treatment with the compound reduced markers of inflammation and oxidative damage, suggesting it may be beneficial in managing inflammatory diseases .

Data Tables

| Biological Activity | Method Used | Result |

|---|---|---|

| AChE Inhibition | Enzyme Assay | Significant inhibition observed |

| BChE Inhibition | Enzyme Assay | Significant inhibition observed |

| DPPH Scavenging | Antioxidant Assay | High scavenging activity |

| NO Scavenging | Antioxidant Assay | Notable inhibition |

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(2-bromophenyl)-3-phenylpropanamide with high purity?

- Answer : The synthesis typically involves amide bond formation between 3-phenylpropanoic acid derivatives and 2-bromoaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the acyl chloride intermediate .

- Nucleophilic substitution : React the activated intermediate with 2-bromoaniline under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Optimization : Control temperature (0–25°C), solvent (dry THF or DCM), and stoichiometry (1.2:1 molar ratio of acid to amine) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.6 ppm for bromophenyl and phenyl groups) and the amide NH (δ ~8.2 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons adjacent to bromine .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 318.03 for C₁₅H₁₄BrNO) .

- Elemental Analysis : Validates C, H, N, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Focus on hydrophobic interactions between the bromophenyl group and binding pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like root-mean-square deviation (RMSD) validate binding mode consistency .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd), corroborating computational predictions .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

- Answer :

- Orthogonal Assays : Compare results from cell-based assays (e.g., IC₅₀ in cancer cell lines) and biochemical assays (e.g., enzyme inhibition) to identify assay-specific artifacts .

- Purity Verification : Re-test the compound using HPLC-MS to exclude degradation products or impurities (>98% purity required) .

- Dose-Response Curves : Use 8–12 concentration points to ensure accurate EC₅₀/IC₅₀ calculations and minimize false positives .

Stereochemical and Pharmacokinetic Considerations

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Answer :

- Chiral Centers : If present, enantiomers may exhibit divergent activities. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers .

- Activity Correlation : Test isolated enantiomers in receptor-binding assays (e.g., opioid μ-receptor for analogs) to identify active configurations .

- X-ray Crystallography : Determine absolute configuration of crystals grown via slow evaporation (solvent: ethanol/water) .

Q. What in vitro models assess the metabolic stability of this compound?

- Answer :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor). Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t½) using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition at 1–100 μM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.